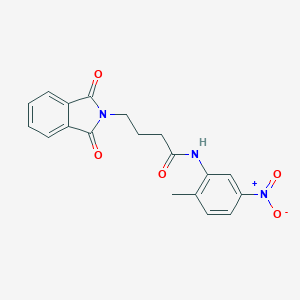
4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(2-METHYL-5-NITROPHENYL)BUTANAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(2-METHYL-5-NITROPHENYL)BUTANAMIDE is a synthetic organic compound that belongs to the class of isoindoline derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(2-METHYL-5-NITROPHENYL)BUTANAMIDE typically involves the following steps:
Formation of Isoindoline Derivative: The isoindoline core can be synthesized through a cyclization reaction involving phthalic anhydride and an amine.
Amidation: The final step involves the formation of the amide bond between the isoindoline derivative and the nitro-substituted phenyl butyric acid.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments is common to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives, which can further participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products
Oxidation Products: Nitroso derivatives, hydroxylamine derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated or sulfonated derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
作用機序
The mechanism of action of 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(2-METHYL-5-NITROPHENYL)BUTANAMIDE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis. The isoindoline core may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-phenyl-butyric acid: Lacks the nitro group, leading to different reactivity and biological activity.
N-(2-methyl-5-nitro-phenyl)-butyramide: Lacks the isoindoline core, resulting in different chemical properties and applications.
Uniqueness
The presence of both the isoindoline core and the nitro-substituted phenyl group in 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(2-METHYL-5-NITROPHENYL)BUTANAMIDE imparts unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C19H17N3O5 |
|---|---|
分子量 |
367.4g/mol |
IUPAC名 |
4-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-5-nitrophenyl)butanamide |
InChI |
InChI=1S/C19H17N3O5/c1-12-8-9-13(22(26)27)11-16(12)20-17(23)7-4-10-21-18(24)14-5-2-3-6-15(14)19(21)25/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,20,23) |
InChIキー |
MYZVMAFTZLDEEG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O |
正規SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















